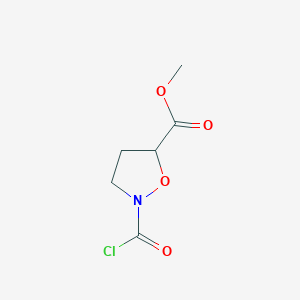![molecular formula C17H17F3N2O3S B2574725 N-(3,4-dimethoxybenzyl)-N'-[4-(trifluoromethoxy)phenyl]thiourea CAS No. 1119391-84-2](/img/structure/B2574725.png)
N-(3,4-dimethoxybenzyl)-N'-[4-(trifluoromethoxy)phenyl]thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dimethoxybenzyl)-N'-[4-(trifluoromethoxy)phenyl]thiourea (DMTU) is a synthetic, organosulfur compound that has been used in various scientific research applications, particularly in biochemistry and physiology. It has been used in the synthesis of various compounds, as well as in the study of the mechanism of action, biochemical and physiological effects, and advantages and limitations of laboratory experiments.
Applications De Recherche Scientifique
N-(3,4-dimethoxybenzyl)-N'-[4-(trifluoromethoxy)phenyl]thiourea has been used in various scientific research applications, such as the synthesis of various compounds, the study of the mechanism of action, biochemical and physiological effects, and the determination of the advantages and limitations of laboratory experiments. It has also been used in the synthesis of drugs, and in the study of the structure-activity relationships of drugs.
Mécanisme D'action
The mechanism of action of N-(3,4-dimethoxybenzyl)-N'-[4-(trifluoromethoxy)phenyl]thiourea is not fully understood. However, it is believed that the compound binds to certain receptors in the body, which leads to the activation of certain pathways, resulting in the desired effect. For example, this compound has been shown to bind to the GABA receptor, leading to the activation of the GABAergic system. This, in turn, leads to the inhibition of neuronal excitability and the modulation of synaptic transmission.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to modulate the activity of certain enzymes, such as cytochrome P450, and to inhibit the activity of certain ion channels, such as the potassium channel. It has also been shown to modulate the release of certain neurotransmitters, such as serotonin and dopamine. In addition, this compound has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3,4-dimethoxybenzyl)-N'-[4-(trifluoromethoxy)phenyl]thiourea has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is relatively inexpensive. In addition, it is stable and has a low toxicity. However, there are some limitations to its use. For example, its solubility is relatively low, and its effects are relatively short-lived.
Orientations Futures
There are several potential future directions for the use of N-(3,4-dimethoxybenzyl)-N'-[4-(trifluoromethoxy)phenyl]thiourea in scientific research. For example, it could be used to study the structure-activity relationships of drugs, or to develop novel compounds with improved pharmacological properties. In addition, it could be used to develop new treatments for various diseases, such as cancer, Alzheimer’s disease, and Parkinson’s disease. Finally, it could be used to develop new diagnostic tools for the early detection of diseases.
Méthodes De Synthèse
N-(3,4-dimethoxybenzyl)-N'-[4-(trifluoromethoxy)phenyl]thiourea is synthesized from 3,4-dimethoxybenzyl chloride and 4-(trifluoromethoxy)aniline, which are reacted in the presence of N,N-dimethylformamide (DMF) and sodium hydroxide. The reaction is carried out under reflux conditions and the product is purified by column chromatography. The product is then recrystallized from isopropanol and ethyl acetate.
Propriétés
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-[4-(trifluoromethoxy)phenyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N2O3S/c1-23-14-8-3-11(9-15(14)24-2)10-21-16(26)22-12-4-6-13(7-5-12)25-17(18,19)20/h3-9H,10H2,1-2H3,(H2,21,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJHIGKJZFIFTBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=S)NC2=CC=C(C=C2)OC(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2-Chlorophenyl)-1-[4-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]ethanone](/img/structure/B2574645.png)


![2-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-1,3-benzoxazole](/img/structure/B2574650.png)
![3-(4-Chlorophenyl)-6-[[4-(trifluoromethyl)phenyl]methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2574651.png)

![(E)-N'-methoxy-N-[7-(thiophen-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide](/img/structure/B2574658.png)




